molecular formula C12H15N3O2 B11742543 4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol

4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol

Cat. No.: B11742543
M. Wt: 233.27 g/mol
InChI Key: UTBMTRKZCBKQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is unique due to its combination of a pyrazole moiety and a benzene ring with hydroxyl groups. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-8-7-15(2)14-12(8)13-6-9-3-4-10(16)5-11(9)17/h3-5,7,16-17H,6H2,1-2H3,(H,13,14)

InChI Key

UTBMTRKZCBKQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.